molecular formula C16H20N2O7 B12414598 Serotonin glucuronide-d4

Serotonin glucuronide-d4

Cat. No.: B12414598
M. Wt: 356.36 g/mol
InChI Key: QALKNDMLQRCLGT-STJCAZDISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Serotonin glucuronide-d4 is a stable isotope-labeled compound used primarily in scientific research. It is a derivative of serotonin, a neurotransmitter that plays a crucial role in regulating mood, appetite, and sleep. The addition of the glucuronide group enhances its solubility and stability, making it useful for various biochemical and pharmacological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of serotonin glucuronide-d4 typically involves the conjugation of serotonin with glucuronic acid. The process begins with the preparation of serotonin, which is then reacted with glucuronic acid in the presence of a catalyst. The reaction conditions often include a controlled temperature and pH to ensure the efficient formation of the glucuronide conjugate.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place. The use of stable isotope labeling, such as deuterium (d4), is incorporated during the synthesis to produce the labeled compound.

Chemical Reactions Analysis

Types of Reactions

Serotonin glucuronide-d4 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different metabolites.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur, leading to the replacement of functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like hydroxide ions and amines are commonly employed.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These products are often analyzed using techniques like mass spectrometry and nuclear magnetic resonance spectroscopy.

Scientific Research Applications

Serotonin glucuronide-d4 is widely used in scientific research due to its stable isotope labeling and biochemical properties. Some of its applications include:

    Chemistry: Used as a reference standard in analytical chemistry for the quantification of serotonin and its metabolites.

    Biology: Employed in studies investigating the metabolism and transport of serotonin in biological systems.

    Medicine: Utilized in pharmacokinetic studies to understand the distribution and elimination of serotonin-related drugs.

    Industry: Applied in the development of diagnostic assays and therapeutic agents targeting serotonin pathways.

Mechanism of Action

The mechanism of action of serotonin glucuronide-d4 involves its interaction with various molecular targets and pathways. As a derivative of serotonin, it can bind to serotonin receptors and transporters, influencing neurotransmission and signaling pathways. The glucuronide conjugation enhances its stability and solubility, facilitating its use in various experimental settings.

Comparison with Similar Compounds

Similar Compounds

    Serotonin sulfate: Another conjugated form of serotonin with different solubility and stability properties.

    Serotonin acetate: A derivative of serotonin with distinct pharmacokinetic characteristics.

    Serotonin phosphate: A phosphorylated form of serotonin used in different biochemical studies.

Uniqueness

Serotonin glucuronide-d4 is unique due to its stable isotope labeling, which allows for precise quantification and tracking in experimental studies. Its enhanced solubility and stability make it particularly useful in various research applications, distinguishing it from other serotonin derivatives.

Properties

Molecular Formula

C16H20N2O7

Molecular Weight

356.36 g/mol

IUPAC Name

(2S,3S,4S,5R)-6-[[3-(2-amino-1,1,2,2-tetradeuterioethyl)-1H-indol-5-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C16H20N2O7/c17-4-3-7-6-18-10-2-1-8(5-9(7)10)24-16-13(21)11(19)12(20)14(25-16)15(22)23/h1-2,5-6,11-14,16,18-21H,3-4,17H2,(H,22,23)/t11-,12-,13+,14-,16?/m0/s1/i3D2,4D2

InChI Key

QALKNDMLQRCLGT-STJCAZDISA-N

Isomeric SMILES

[2H]C([2H])(C1=CNC2=C1C=C(C=C2)OC3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)C([2H])([2H])N

Canonical SMILES

C1=CC2=C(C=C1OC3C(C(C(C(O3)C(=O)O)O)O)O)C(=CN2)CCN

Origin of Product

United States

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